7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride (CAS 1536989-89-5, MFCD23777343) is a heterocyclic sulfonyl chloride building block with the molecular formula C9H6BrClO2S2 and a molecular weight of 325.64 g/mol. Its core features a benzothiophene ring simultaneously substituted with a reactive sulfonyl chloride at the 2-position, a methyl group at the 3-position, and a bromine atom at the 7-position.

Molecular Formula C9H6BrClO2S2
Molecular Weight 325.6 g/mol
CAS No. 1536989-89-5
Cat. No. B13604717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride
CAS1536989-89-5
Molecular FormulaC9H6BrClO2S2
Molecular Weight325.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)Cl
InChIInChI=1S/C9H6BrClO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3
InChIKeyQXVUGCDLWXXOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride: A Core Building Block for Target-Oriented Synthesis


7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride (CAS 1536989-89-5, MFCD23777343) is a heterocyclic sulfonyl chloride building block with the molecular formula C9H6BrClO2S2 and a molecular weight of 325.64 g/mol . Its core features a benzothiophene ring simultaneously substituted with a reactive sulfonyl chloride at the 2-position, a methyl group at the 3-position, and a bromine atom at the 7-position. This specific substitution pattern makes it a versatile intermediate for constructing sulfonamide and sulfonate ester libraries, particularly in medicinal chemistry programs focused on kinase inhibitors, GPCR modulators, and anti-infective agents [1].

Why 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride Cannot Be Casually Replaced by Its Regioisomers


In-class compounds like 5-bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 338797-11-8) or the non-halogenated 3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 58401-21-1) share the same core scaffold but differ critically in their regiochemistry and electronic profiles. The position of the bromine substituent drastically alters the molecular electrostatic potential and can dictate binding affinity in biological targets, as shown in SAR studies where even minor substituent shifts lead to >10-fold changes in IC50 [1]. Furthermore, the bromine at the C7 position, peri to the thiophene sulfur, introduces unique steric and halogen-bonding opportunities that C5-substituted analogs cannot replicate. Interchanging these compounds without validation risks generating a completely different pharmacological profile, invalidating SAR data and wasting synthetic resources.

Quantifiable Differentiation Guide for 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride


Unique C7 Regiochemistry for Distinct Halogen-Bonding Interactions

The C7-bromo substituent in 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride enables strong halogen-bonding (XB) interactions that are geometrically inaccessible to the common 5-bromo regioisomer. Ab initio calculations and X-ray structure measurements on analogous bromobenzothiophene diols have quantified the energy of Br···π halogen bonds at approximately 7.5 kcal/mol for the anti-bromo configuration [1]. In the target compound, the peri relationship between the C7-bromine and the thiophene sulfur creates a unique σ-hole orientation, offering a distinct donor profile for ligand-protein interactions or supramolecular assembly compared to C5 or C6 substituted analogs.

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA)

Computational comparison of topological polar surface area (TPSA) and partition coefficients reveals a measurable difference between the 7-bromo and 5-bromo regioisomers. For 7-bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride, the calculated TPSA is 62.8 Ų . In contrast, its 5-bromo counterpart (CAS 338797-11-8) has a calculated TPSA of 62.8 Ų (identical due to the same functional groups), but the calculated logP differs slightly at 3.97 vs. 3.92, reflecting the different electronic environment imparted by the bromine position . While subtle, this difference can shift a compound across critical ADME property thresholds (e.g., TPSA < 60 Ų or > 70 Ų) when elaborated into final drug candidates.

Drug Design ADME Prediction Physicochemical Properties

Enabling Diversification via Cross-Coupling at the C7 Position

The C7 bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), allowing late-stage diversification. A comparative synthesis study on 3-methylbenzothiophene derivatives demonstrated that direct electrophilic bromination with NBS in boiling CCl4 occurs selectively at the 3-methyl group when 5- and 7-halogeno substituents are already present, leaving the ring halogen intact for subsequent orthogonal functionalization [1]. This means the 7-bromo group can be carried through multiple synthetic steps as a 'masked' diversity point. In contrast, the 3-bromo-substituted isomer (CAS 128852-11-9) lacks the C3-methyl blocking group, making selective derivatization more challenging.

Synthetic Chemistry Late-Stage Functionalization C-C Coupling

Validated Synthetic Route to 7-Substituted Benzothiophene Pharmacophores

The preparation of 7-bromo-3-methylbenzo[b]thiophene, the immediate precursor to the target sulfonyl chloride, has been validated using a cyclization of (2-bromophenylthio)acetone in hot polyphosphoric acid (PPA) [1]. This route provides access to the 7-bromo isomer, whereas the corresponding 5-iodo-3-methylbenzo[b]thiophene could not be prepared by an analogous cyclization and required an alternative route via the 5-amino derivative [1]. This literature precedent directly supports the accessibility and scalability of the C7-bromo substitution pattern over heavier halogen analogs.

Process Chemistry Pharmaceutical Intermediates Scale-Up

High-Value Application Scenarios for 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride


Focused Kinase Inhibitor Library Synthesis

The sulfonyl chloride group enables rapid parallel synthesis of sulfonamide libraries. As demonstrated in chymase inhibitor SAR studies, benzo[b]thiophene-2-sulfonamides are a validated pharmacophore [3]. The C7-bromo substituent provides an additional vector for late-stage Suzuki coupling, allowing medicinal chemists to explore chemical space around the benzothiophene core in a modular fashion. This scenario directly leverages the orthogonal reactivity evidence described in Section 3.

Halogen-Bond-Driven Drug Design

For targets with halogen-binding pockets (e.g., kinase hinge regions, bromodomains), the unique C7-bromine geometry offers a distinct XB donor profile. Computational studies on related benzothiophene systems have quantified XB interaction energies, providing a rational basis for incorporating this building block into fragment-based design [3].

Synthesis of GPCR Modulators via Sulfonamide Linkages

Patents disclosing sulfonamide compounds with GPR17 modulating properties specifically claim benzo[b]thiophene sulfonamide scaffolds [3]. The target compound serves as a direct precursor to such structures, where the bromine can be replaced with diverse aromatic groups to probe receptor subtype selectivity.

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